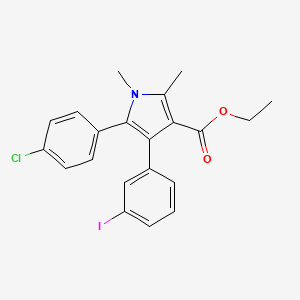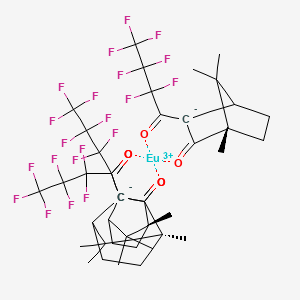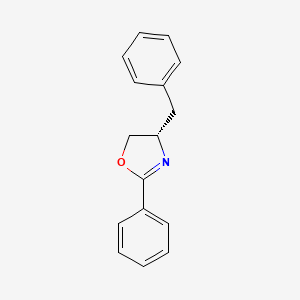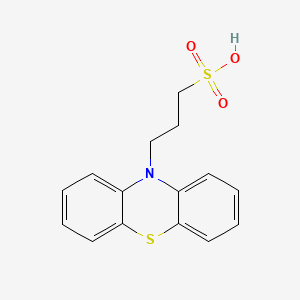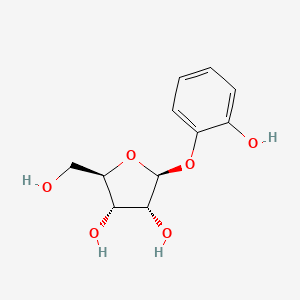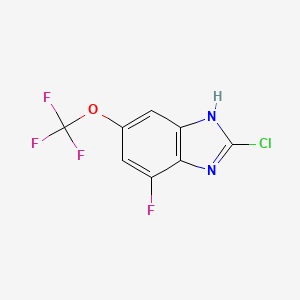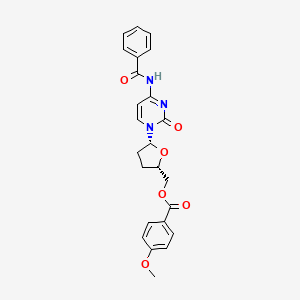
5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog known for its potent antiviral properties. It is primarily used in biomedical research, particularly in the study of viral infections caused by retroviruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves multiple steps, including the protection of hydroxyl groups, selective acylation, and deprotection. The process typically starts with the protection of the 5’-hydroxyl group using p-anisoyl chloride, followed by the protection of the N4-amino group with benzoyl chloride. The 2’,3’-dideoxycytidine core is then constructed through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions are optimized to minimize by-products and enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the protected groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine, depending on the specific reagents and conditions used .
Scientific Research Applications
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and assays for viral infections.
Mechanism of Action
The mechanism of action of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: A nucleoside analog with similar antiviral properties but lacks the protective groups found in 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine.
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy, but with a different mechanism of action.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action but different chemical structure.
Uniqueness
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine is unique due to its specific protective groups, which enhance its stability and bioavailability compared to other nucleoside analogs. These modifications also allow for more targeted antiviral activity.
Properties
Molecular Formula |
C24H23N3O6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C24H23N3O6/c1-31-18-9-7-17(8-10-18)23(29)32-15-19-11-12-21(33-19)27-14-13-20(26-24(27)30)25-22(28)16-5-3-2-4-6-16/h2-10,13-14,19,21H,11-12,15H2,1H3,(H,25,26,28,30)/t19-,21+/m0/s1 |
InChI Key |
WNQFXLNNTCLNDZ-PZJWPPBQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


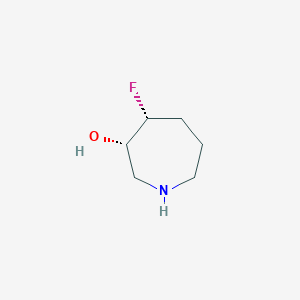
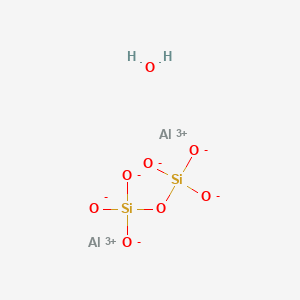
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
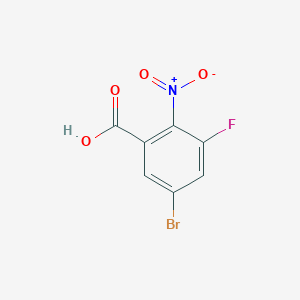
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
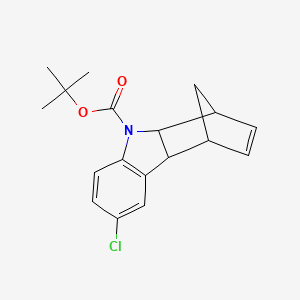

![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
